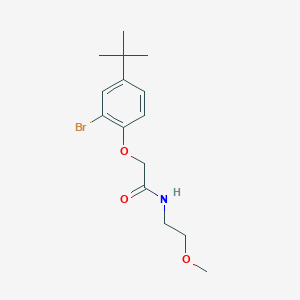![molecular formula C19H17N3O4S2 B296302 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296302.png)
6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has been synthesized and studied extensively in recent years. It belongs to the class of thiazolo-triazole compounds and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potential as a fluorescent probe for the detection of metal ions. It has also shown promising anti-cancer and anti-inflammatory effects in vitro and in vivo. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the study of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a drug candidate. It may also be studied for its potential as a material for organic electronics and sensors.
Méthodes De Synthèse
The synthesis of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the reaction of 3-methyl-2-thiophenecarboxaldehyde, 3,4,5-trimethoxyaniline, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a catalyst. The reaction takes place in a solvent and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.
Applications De Recherche Scientifique
The thiazolo-triazole compounds have shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown potential as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C19H17N3O4S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(6Z)-6-[(3-methylthiophen-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H17N3O4S2/c1-10-5-6-27-14(10)9-15-18(23)22-17(20-21-19(22)28-15)11-7-12(24-2)16(26-4)13(8-11)25-3/h5-9H,1-4H3/b15-9- |
Clé InChI |
AKGHWISMPWUHLP-DHDCSXOGSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)

![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)